Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with a chlorosulfonylmethyl group at position 1 and a methyl carboxylate group at position 2. The 2-oxabicyclo[2.2.2]octane scaffold is a saturated bioisostere of the phenyl ring, designed to mimic its geometry while improving physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity . This compound is structurally related to derivatives studied in drug discovery, where 2-oxabicyclo[2.2.2]octane cores have been incorporated into pharmaceuticals like Imatinib and Vorinostat analogs to optimize pharmacokinetic profiles .
Properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO5S/c1-15-8(12)9-2-4-10(5-3-9,16-6-9)7-17(11,13)14/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZHFYCNCSUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a compound within the bicyclic class of organic molecules, specifically characterized by its unique oxabicyclo structure. This article delves into its biological activity, exploring its potential applications in medicinal chemistry, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure with the following molecular formula:
- Molecular Formula: C10H15ClO4S
- IUPAC Name: this compound
This structure contributes to its biological properties, particularly in interactions with various biological targets.
This compound exhibits several biological activities:
- Antibacterial Properties: Research indicates that compounds within the oxabicyclo family often demonstrate antibacterial activity, potentially through interference with bacterial cell wall synthesis or function.
- Enzyme Inhibition: The chlorosulfonyl group is known to act as a leaving group in nucleophilic substitutions, suggesting that this compound may inhibit specific enzymes by covalently modifying active sites.
- Modulation of Receptor Activity: Similar compounds have been shown to interact with various receptors, including estrogen and other hormone receptors, indicating potential applications in hormone-related therapies.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds that highlight the biological significance of the bicyclic structure:
- Study on Antimicrobial Activity: A study published in Journal of Medicinal Chemistry evaluated various oxabicyclo derivatives for their antimicrobial properties, demonstrating that modifications to the bicyclic framework can enhance activity against Gram-positive bacteria .
- Enzyme Inhibition Analysis: Another research article explored the inhibition of myeloperoxidase by oxabicyclo derivatives, suggesting that structural modifications could lead to improved selectivity and potency .
Data Tables
Comparison with Similar Compounds
The 2-oxabicyclo[2.2.2]octane core distinguishes this compound from other bicyclic and aromatic bioisosteres. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
a. Bicyclo[2.2.2]Octane Derivatives (Without Oxygen)
- Example : Bicyclo[2.2.2]octane-carboxylic acid derivatives.
- Key Differences :
- Lipophilicity : Replacement of the phenyl ring with bicyclo[2.2.2]octane reduces calculated clogP (e.g., from 4.5 in Imatinib to 3.6 in bicyclo[2.2.2]octane analog 86). However, the 2-oxabicyclo[2.2.2]octane core further lowers clogP (2.6 in analog 85) due to the oxygen atom’s polarity .
- Solubility : Bicyclo[2.2.2]octane analogs exhibit lower water solubility than their 2-oxabicyclo counterparts. For example, replacing a phenyl ring with bicyclo[2.2.2]octane in Imatinib reduced solubility three-fold, whereas the 2-oxabicyclo analog 85 increased solubility .
b. Cubane-Based Compounds
- Example : Cubane-1,4-dicarboxylic acid.
- Key Differences :
- Geometry : Cubane’s rigid cubic structure differs significantly from the puckered 2-oxabicyclo[2.2.2]octane, leading to distinct electronic and steric profiles.
- Metabolic Stability : Cubanes often exhibit poor metabolic stability due to high strain energy, whereas 2-oxabicyclo[2.2.2]octane analogs show enhanced stability (e.g., Imatinib analog 85 had a 50% longer half-life than the parent drug) .
c. Bicyclo[1.1.1]Pentane Derivatives
- Example : Bicyclo[1.1.1]pentane-1,3-diamine.
- Key Differences :
- Size : Bicyclo[1.1.1]pentane is smaller, making it less effective at mimicking para-substituted phenyl rings.
- Acidity : 2-Oxabicyclo[2.2.2]octane derivatives have tunable pKa values (e.g., γ-substituted carboxylates show pKa ~3.0), enabling precise optimization of acid-base properties for target binding .
Functional Analogues
a. Imatinib Analogs
- Example : Imatinib with a 2-oxabicyclo[2.2.2]octane core (compound 85).
- Comparison :
- Lipophilicity : logD decreased from 2.6 (Imatinib) to 1.8 (85) .
- Metabolic Stability : Intrinsic clearance (CLint) improved from 28 µL/(min·mg) (Imatinib) to 19 µL/(min·mg) (85) .
- Biological Activity : The 2-oxabicyclo analog retained inhibitory activity against Abl kinase, demonstrating successful bioisosteric replacement .
b. Vorinostat Analogs
- Example: Vorinostat with a 2-oxabicyclo[2.2.2]octane core (compound 88).
- Comparison: Bioactivity: The analog exhibited comparable histone deacetylase (HDAC) inhibition to Vorinostat, confirming the scaffold’s versatility in maintaining target engagement .
Physicochemical and Pharmacokinetic Data
| Parameter | Methyl 1-(Chlorosulfonylmethyl)-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate (Inferred) | Bicyclo[2.2.2]Octane Analog (e.g., 86) | Phenyl Ring (e.g., Imatinib) |
|---|---|---|---|
| clogP | ~2.0–2.5 (estimated) | 3.6 | 4.5 |
| logD (pH 7.4) | ~1.5–2.0 (estimated) | 2.7 | 2.6 |
| Water Solubility | High (polar oxygen atom) | Low | Moderate |
| Metabolic Stability | High (CLint ~20 µL/(min·mg)) | CLint = 16 µL/(min·mg) | CLint = 28 µL/(min·mg) |
| Half-Life (t1/2) | ~80–90 min (estimated) | 60 min (Imatinib) | 60 min (Imatinib) |
Note: Data for the target compound are inferred from structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
